
Cox-2-IN-34
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It has an IC50 value of 0.42 μM for COX-2 and exhibits anti-inflammatory effects without causing gastric ulcer toxicity . This compound is significant in the field of medicinal chemistry due to its potential therapeutic applications in treating inflammation and related conditions.
Preparation Methods
The synthesis of Cox-2-IN-34 involves several steps. One of the synthetic routes includes the reaction of resveratrol amide derivatives under specific conditions. The reaction conditions typically involve the use of reagents such as sodium methoxide (CH3ONa) in methanol (CH3OH) at a temperature of 40°C . Industrial production methods for this compound are not extensively documented, but the laboratory synthesis provides a foundation for scaling up the production process.
Chemical Reactions Analysis
Cox-2-IN-34 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield different oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Cox-2-IN-34 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of COX-2 and its effects on various biochemical pathways.
Biology: It is employed in cell culture studies to investigate its anti-inflammatory properties and its impact on cellular processes.
Mechanism of Action
Cox-2-IN-34 exerts its effects by selectively inhibiting the COX-2 enzyme, which is involved in the production of prostaglandins from arachidonic acid . By inhibiting COX-2, this compound reduces the production of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain. The molecular targets and pathways involved include the COX-2 enzyme and the downstream signaling pathways that mediate inflammation .
Comparison with Similar Compounds
Cox-2-IN-34 is compared with other selective COX-2 inhibitors, such as celecoxib, rofecoxib, and etoricoxib . These compounds share a similar mechanism of action but differ in their chemical structures and selectivity profiles. For instance:
Celecoxib: Has a sulfonamide group and is known for its use in treating arthritis.
Rofecoxib: Was withdrawn from the market due to cardiovascular risks.
Etoricoxib: Is used for treating various forms of arthritis and acute pain.
This compound is unique due to its specific chemical structure and its ability to inhibit COX-2 without causing gastric ulcer toxicity .
Properties
Molecular Formula |
C13H11NO4 |
|---|---|
Molecular Weight |
245.23 g/mol |
IUPAC Name |
2,3-dihydroxy-N-(2-hydroxyphenyl)benzamide |
InChI |
InChI=1S/C13H11NO4/c15-10-6-2-1-5-9(10)14-13(18)8-4-3-7-11(16)12(8)17/h1-7,15-17H,(H,14,18) |
InChI Key |
LQXFNCGWFMOXGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C(=CC=C2)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



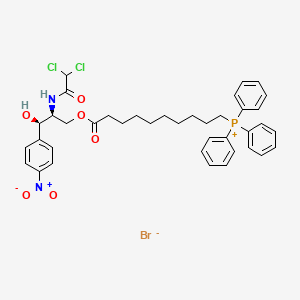
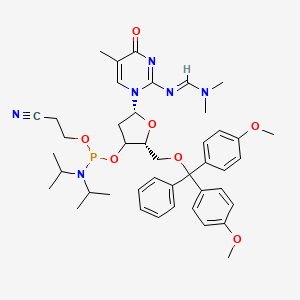

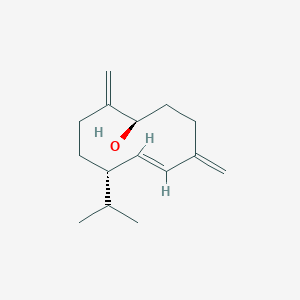
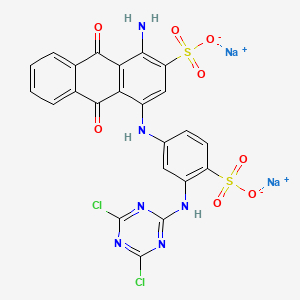
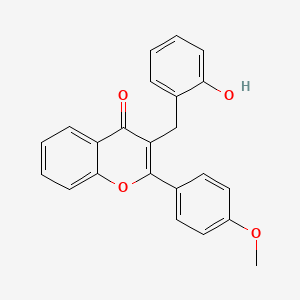
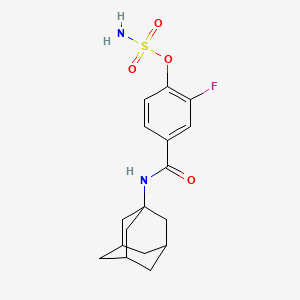
![dicopper;disodium;4-oxido-7-[[5-oxido-6-[(2-oxido-5-sulfamoylphenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]amino]-3-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12384119.png)
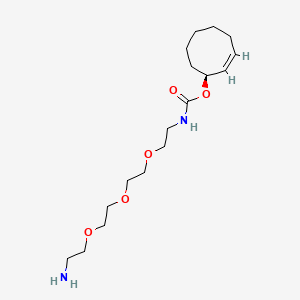
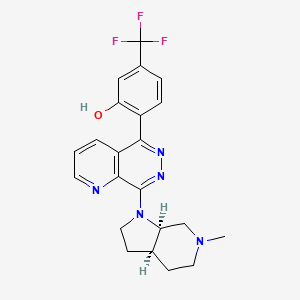

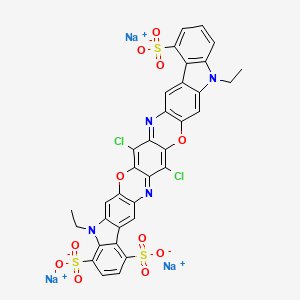
![4-[4-[(cyclopropyl-methyl-oxo-λ6-sulfanylidene)amino]-6-[(3R)-3-methylmorpholin-4-yl]pyrimidin-2-yl]pyridin-2-amine](/img/structure/B12384150.png)
